molecular formula C15H14BrNO2 B386334 4-bromo-N-(4-ethoxyphenyl)benzamide CAS No. 300383-52-2

4-bromo-N-(4-ethoxyphenyl)benzamide

Cat. No.: B386334
CAS No.: 300383-52-2
M. Wt: 320.18g/mol
InChI Key: QXINMQAWNKZCTR-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethoxyphenyl)benzamide is a synthetic small molecule belonging to the class of organic compounds known as benzamides. This compound features a benzamide core structure substituted with a bromine atom at the para - position of the benzoyl ring and a para -ethoxyphenyl group on the amide nitrogen. Benzamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in pharmacologically active compounds . Benzamide analogs have demonstrated significant research value across multiple therapeutic areas. They are frequently investigated for their potent pharmaceutical activities, including as antibacterial agents, anti-tumor compounds, and anti-Alzheimer's agents . Furthermore, specific benzamide derivatives have been identified as novel chemical classes of neuronal nicotinic acetylcholine receptor (nAChR) ligands, functioning as negative allosteric modulators (NAMs) . These receptors are implicated in crucial physiological processes such as cognition, arousal, anxiety, and pain processing, making them promising targets for neurological disorders . The structural features of this compound, particularly the bromine substituent and the ethoxyphenyl moiety, make it a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing subtype-selective nAChR ligands with optimized properties . Applications & Research Value: • Key intermediate in the synthesis of bioactive molecules for SAR studies . • Potential scaffold for developing negative allosteric modulators of neuronal nicotinic receptors (nAChRs) . • Useful building block in medicinal chemistry research for exploring new anti-tumor, antibacterial, and central nervous system (CNS) active agents . • Valuable compound for high-throughput screening libraries and chemical biology. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXINMQAWNKZCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for 4-bromo-N-(4-ethoxyphenyl)benzamide

The traditional synthesis of this compound is a well-defined process that hinges on the careful selection of precursors and the execution of a robust amidation reaction. This approach is often favored for its reliability and the ready availability of the starting materials.

Precursor Synthesis and Strategic Reactant Selection

The primary precursors for the synthesis of this compound are 4-bromobenzoyl chloride and 4-ethoxyaniline (also known as p-phenetidine). The selection of these reactants is strategic, as they provide the two key structural motifs of the target molecule.

4-Bromobenzoyl Chloride: This acyl chloride is a crucial electrophilic component in the amidation reaction. It is typically synthesized from 4-bromobenzoic acid. A common method for this conversion involves reacting 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) prepchem.com. The reaction with thionyl chloride, often catalyzed by a few drops of N,N-dimethylformamide (DMF), is a widely used laboratory-scale procedure.

4-Ethoxyaniline (p-Phenetidine): This substituted aniline (B41778) serves as the nucleophilic component. The ethoxy group at the para position is an electron-donating group, which activates the aromatic ring and influences the reactivity of the amine.

Amidation Reaction Protocols (e.g., Coupling Reagents, Conventional Methods)

The formation of the amide bond in this compound is achieved through the acylation of 4-ethoxyaniline with 4-bromobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction.

In a typical procedure, 4-bromobenzoyl chloride is added to a solution of 4-ethoxyaniline in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of equimolar quantities of 4-bromobenzoyl chloride and an aniline derivative, such as 2-nitroaniline (B44862) or 4-methoxy-2-nitroaniline, in a solvent like acetonitrile (B52724) or acetone (B3395972) upon reflux for a few hours, has been shown to produce the corresponding N-arylbenzamide in good yields nih.govnih.gov. For instance, the synthesis of N-(4-bromophenyl)benzamide derivatives often involves dissolving the appropriate amine in a solvent like anhydrous dichloromethane (B109758) at 0°C, followed by the dropwise addition of the acid chloride nanobioletters.com. The reaction mixture is then typically stirred at room temperature for several hours to ensure complete reaction nanobioletters.com.

The use of coupling reagents can also facilitate this amidation. For instance, the reaction of 4-bromobenzoic acid with an amine in the presence of a coupling reagent like titanium tetrachloride (TiCl₄) in pyridine (B92270) has been reported for the synthesis of similar N-arylbenzamides, achieving excellent yields researchgate.net.

Reactant 1 Reactant 2 Reaction Type Key Reagents/Conditions Product
4-Bromobenzoic acidThionyl chloride (SOCl₂)Acyl chloride formationReflux, catalytic DMF4-Bromobenzoyl chloride
4-Bromobenzoyl chloride4-EthoxyanilineAmidation (Schotten-Baumann)Solvent (e.g., CH₂Cl₂, Acetone), Base (e.g., Pyridine, Et₃N)This compound
4-Bromobenzoic acid4-EthoxyanilineAmidation (Coupling agent)TiCl₄, PyridineThis compound

Directed Bromination Strategies for Aromatic Systems

An alternative synthetic approach involves the initial synthesis of N-(4-ethoxyphenyl)benzamide, followed by a directed bromination step. In this strategy, the amide functionality can influence the regioselectivity of the electrophilic aromatic substitution.

The N-(4-ethoxyphenyl) moiety is highly activated towards electrophilic substitution due to the electron-donating nature of the ethoxy group and the lone pair of electrons on the amide nitrogen. The ethoxy group is an ortho-, para-director. Since the para position is blocked by the benzamide (B126) group, bromination is expected to occur at the positions ortho to the ethoxy group. However, the bulky benzamide group might sterically hinder the positions ortho to the ethoxy group.

A common brominating agent for such reactions is N-bromosuccinimide (NBS). The mono-ortho-bromination of phenolic compounds using NBS in methanol, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid, has been shown to be highly selective and efficient nih.gov. This suggests that a similar strategy could be employed for the regioselective bromination of N-(4-ethoxyphenyl)benzamide to introduce a bromine atom at a specific position on the ethoxy-substituted ring.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. For the synthesis of this compound and its derivatives, transition metal-catalyzed cross-coupling reactions are of particular importance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Arylation)

The bromine atom in this compound provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base youtube.com.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst nih.gov. The use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of these reactions, allowing for the coupling of even challenging substrates nih.gov.

While the direct synthesis of this compound via a Suzuki reaction is not the primary route, this methodology is crucial for the diversification of this molecule. For example, reacting this compound with various arylboronic acids would lead to a library of N-(4-ethoxyphenyl)-[1,1'-biphenyl]-4-carboxamide derivatives. The Suzuki-Miyaura coupling of N-aryl-4-bromobenzamides with arylboronic acids has been successfully demonstrated researchgate.net.

Aryl Halide Organoboron Reagent Catalyst Base Product
This compoundArylboronic acidPd(0) complex (e.g., Pd(PPh₃)₄)K₂CO₃, K₃PO₄N-(4-ethoxyphenyl)-[1,1'-biphenyl]-4-carboxamide derivative
Aryl bromide4-(N-(4-ethoxyphenyl)carbamoyl)phenylboronic acidPd(0) complexBaseN-(4-ethoxyphenyl)-[1,1'-biphenyl]-4-carboxamide derivative

Application of Other Transition Metal Catalysts

Besides palladium, other transition metals like copper have shown utility in the synthesis of N-aryl amides. Copper-catalyzed methods for the formation of C-N bonds are well-established. For instance, a copper-catalyzed method for the preparation of N-alkylbenzimidazoles from o-haloanilines has been reported, utilizing CuI and a diamine ligand nih.gov.

While a direct copper-catalyzed synthesis of this compound from 4-bromobenzoyl chloride and 4-ethoxyaniline is less common than the conventional uncatalyzed reaction, copper catalysis can be employed in related transformations. For example, copper-catalyzed aerobic oxidative coupling reactions have been used for the synthesis of α-ketoamides chemrxiv.org. The development of novel copper-catalyzed methodologies for C-N bond formation remains an active area of research and could offer alternative synthetic pathways to the target molecule.

Advanced Synthetic Techniques and Green Chemistry Protocols

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental footprint. This has led to the development of advanced techniques that minimize waste and energy consumption.

One-pot and multi-component reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates, saving time, and reducing solvent waste. znaturforsch.comsemanticscholar.org Isocyanide-based multicomponent reactions (IMCRs), for instance, are a well-known class of MCRs used in the synthesis of active pharmaceutical ingredients. mdpi.com A photoredox-catalyzed four-component reaction has been developed for the atom-efficient synthesis of complex secondary amines, demonstrating the potential for forming multiple new bonds (C–S, C–N, and C–C) in a single step. chemrxiv.org Such strategies could be envisioned for the synthesis of this compound by combining 4-bromobenzoyl chloride, 4-ethoxyaniline, and other components in a single reaction vessel.

Green chemistry protocols focus on creating safer and more sustainable chemical processes. This includes the use of environmentally benign solvents like water or, ideally, conducting reactions under solvent-free conditions. chemicalbook.com For example, a photoredox-catalyzed MCR has been shown to proceed under mild conditions in aqueous acetonitrile. chemrxiv.org Solvent-free syntheses, often facilitated by heating, can be highly efficient for producing amides. chemicalbook.com In one reported procedure for a related benzamide, a mixture of an alcohol and a nitrile was heated at 80°C under solvent-free conditions with a recyclable magnetic catalyst to produce the desired amide in high yield. chemicalbook.com Similarly, the synthesis of the antiepileptic drug rufinamide (B1680269) has been achieved through a one-pot, solvent-free process using a vibratory ball mill. semanticscholar.org

The application of ultrasound irradiation (sonochemistry) to promote chemical reactions is a key tool in green chemistry. nih.govsciforum.net Ultrasound-assisted synthesis can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional methods like stirring or refluxing. sciforum.net In the synthesis of certain benzamide derivatives, reactions that required 8-10 hours of refluxing were completed in just 2 hours using ultra-sonication. sciforum.net This technique has been successfully used in the synthesis of various heterocyclic compounds containing a benzamide moiety. nih.govnih.gov The physical phenomenon responsible for sonochemistry is acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium, which generates localized high temperatures and pressures that accelerate the reaction rate.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Benzamide Derivatives

Method Reaction Time Key Advantage Reference
Conventional Refluxing 8–10 hours Standard laboratory procedure sciforum.net
Conventional Stirring 20–28 hours Simple setup, mild conditions sciforum.net
Ultrasound-Assisted ~2 hours Drastically reduced reaction time, energy efficient sciforum.net

Oxidative coupling reactions represent a powerful method for forming C-C and C-O bonds, which can be instrumental in building complex molecular frameworks. rsc.org In the context of benzamide synthesis, this could involve the direct coupling of precursor molecules. For example, an environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines to form sulfonamides, a transformation driven entirely by electricity without the need for sacrificial reagents. nih.gov While not a direct synthesis of a benzamide, this highlights the potential of oxidative methods. A more directly related method involves the use of iodosobenzene (B1197198) (PhIO) as an oxidant in the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, demonstrating a strategy that combines Ullmann coupling and oxidation reactions. mdpi.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing conditions and extending the methodology to new substrates. For Lewis acid-catalyzed amidations, such as those using TiCl4 or TiF4, the mechanism is believed to involve the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid. researchgate.netresearchgate.net This activation polarizes the carbonyl group, making it a much more reactive electrophile for the subsequent nucleophilic attack by the amine.

In ultrasound-assisted reactions, the mechanism of rate acceleration is physical rather than chemical. nih.govsciforum.net Acoustic cavitation creates transient microenvironments with extreme temperatures and pressures, which enhances mass transfer and increases the kinetic energy of reacting molecules.

For electrochemical oxidative couplings, mechanistic studies using techniques like cyclovoltammetry can provide insight into the oxidation potentials of the various species involved. nih.gov In the synthesis of sulfonamides from thiols and amines, it was shown that the disulfide is formed first at a lower oxidation potential, followed by the generation of an amine radical at a higher potential, leading through a series of steps to the final sulfonamide product. nih.gov

Identification of Reaction Intermediates and Transition States

While specific spectroscopic studies isolating intermediates for the synthesis of this compound are not extensively detailed in the literature, the mechanism for this class of reactions is well-established and proceeds through a key, high-energy species known as a tetrahedral intermediate. iitk.ac.inmissouri.edu

The formation of the amide bond begins with the nucleophilic attack of the nitrogen atom from 4-ethoxyaniline on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. chemistnotes.comstudy.com This attack disrupts the sp² hybridization of the carbonyl carbon, leading to the formation of a transient sp³-hybridized tetrahedral intermediate. This intermediate is characterized by a single bond between the carbonyl carbon and the oxygen, which temporarily bears a negative charge, and a new bond between the carbon and the amine's nitrogen, which bears a positive charge.

The existence of such intermediates is fundamental to the nucleophilic acyl substitution mechanism. iitk.ac.inmissouri.edu Although typically too unstable to be isolated, their presence is supported by kinetic studies and theoretical calculations on analogous benzamide syntheses. The transition states are the fleeting, highest-energy points on the reaction coordinate leading to and from this tetrahedral intermediate. The first transition state involves the initial bond formation between the nitrogen and the carbonyl carbon, while the second involves the collapse of the intermediate and the expulsion of the chloride leaving group.

Postulated Reaction Mechanisms and Pathways

The primary pathway for the synthesis of this compound is the direct N-acylation of 4-ethoxyaniline. This reaction is an example of the Schotten-Baumann reaction, which involves the acylation of amines with acyl chlorides in the presence of a base. chemistnotes.comorganic-chemistry.org The mechanism can be detailed in the following steps:

StepDescription
1. Nucleophilic AttackThe reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of 4-ethoxyaniline on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. chemistnotes.comstudy.com
2. Formation of Tetrahedral IntermediateThis attack leads to the formation of a zwitterionic tetrahedral intermediate where the oxygen atom is negatively charged and the nitrogen atom is positively charged. iitk.ac.inmissouri.edu
3. Collapse of the IntermediateThe intermediate is unstable and collapses. The lone pair on the negatively charged oxygen atom reforms the carbonyl double bond. Concurrently, the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻), which is a good leaving group. byjus.com
4. DeprotonationThe resulting protonated amide is then deprotonated by a base present in the reaction mixture, such as sodium hydroxide (B78521) or another molecule of the 4-ethoxyaniline starting material. This step neutralizes the positive charge on the nitrogen and generates the final, stable this compound product along with hydrochloric acid (HCl) as a byproduct. organic-chemistry.orgbyjus.com The added base neutralizes the HCl, preventing it from protonating the starting amine. organic-chemistry.org

This reaction is typically carried out in a two-phase solvent system, where the reactants are in an organic solvent and an aqueous base is used to trap the HCl byproduct. wikipedia.org

Studies on Regioselectivity and Stereoselectivity in Amide Formation

Regioselectivity: The acylation reaction to form this compound is highly regioselective. The term regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In this synthesis, the acylation occurs exclusively at the nitrogen atom of the amino group (-NH₂) of 4-ethoxyaniline. mdpi.comresearchgate.net The nitrogen atom is the most nucleophilic site in the molecule, significantly more so than the oxygen of the ethoxy group or the carbons of the aromatic ring. Therefore, the electrophilic 4-bromobenzoyl chloride reacts preferentially at the amine nitrogen, leading to the formation of the N-acylated product without competing O-acylation or Friedel-Crafts acylation on the ring.

Stereoselectivity: Stereoselectivity is a consideration in reactions involving chiral centers. The synthesis of this compound from the achiral starting materials 4-bromobenzoyl chloride and 4-ethoxyaniline results in an achiral product. As there are no stereocenters being formed or modified in this reaction, stereoselectivity is not a factor. However, in the synthesis of related benzamides using chiral amines, such as (S)-1-phenylethanamine, the stereochemical integrity of the chiral center is typically preserved, leading to a specific stereoisomer of the product. researchgate.net This highlights that while not relevant for the title compound, stereocontrol is a critical aspect in the synthesis of other chiral amide derivatives. orientjchem.org

Side Product Analysis and Minimization Strategies

In the synthesis of this compound, the formation of side products can lower the yield and purity of the desired compound. Careful control of reaction conditions is necessary to mitigate these competing pathways.

Key potential side products include:

4-Bromobenzoic acid: This forms if the highly reactive 4-bromobenzoyl chloride is hydrolyzed by water present in the reaction mixture.

4-Ethoxyanilinium chloride: The hydrochloric acid generated as a byproduct of the main reaction can react with the basic 4-ethoxyaniline starting material. This forms the corresponding ammonium (B1175870) salt, which is no longer nucleophilic and cannot participate in the amide-forming reaction, effectively quenching the reaction. organic-chemistry.org

Strategies to minimize these and other side products are summarized in the table below.

Side Product/IssueCauseMinimization Strategy
4-Bromobenzoic acidHydrolysis of 4-bromobenzoyl chloride by moisture.Conduct the reaction under anhydrous (dry) conditions using dried solvents and glassware, often under an inert atmosphere like nitrogen. nih.govresearchgate.net
4-Ethoxyanilinium chlorideProtonation of the starting amine by the HCl byproduct.Employ Schotten-Baumann conditions by adding a base (e.g., aqueous NaOH, pyridine, or triethylamine) to neutralize the HCl as it is formed. wikipedia.orgorganic-chemistry.org
Unreacted Starting MaterialsIncomplete reaction due to poor conditions or stoichiometry.Use of equimolar quantities or a slight excess of one reactant, ensuring efficient stirring, and allowing sufficient reaction time. nih.gov
Diacylation ProductReaction of the product amide with a second molecule of acyl chloride (generally unfavorable).Control stoichiometry and avoid a large excess of the acyl chloride. Add the acyl chloride slowly to the amine solution.

Following the reaction, a standard workup procedure is employed for purification. This typically involves washing the organic phase with water to remove water-soluble salts and unreacted base, followed by a brine wash. nanobioletters.com The final purification of the crude product is commonly achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography to isolate the pure this compound. missouri.educhemicalbook.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum for 4-bromo-N-(4-ethoxyphenyl)benzamide would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature signals for the protons on the 4-bromobenzoyl and 4-ethoxyphenyl rings. The protons on the ethoxy group (-OCH₂CH₃) would appear as a quartet and a triplet in the aliphatic region. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. Key signals would include the carbonyl carbon of the amide, the carbon atom bonded to the bromine, and the carbons of the ethoxy group. The chemical shifts would confirm the presence of the two different aromatic rings and the amide linkage.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC, DEPT)

Two-dimensional NMR techniques are employed to resolve complex spectra and establish definitive structural assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between adjacent protons on the aromatic rings and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would establish the connectivity between the two aromatic rings through the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Elucidation of Three-Dimensional Molecular Geometry and Conformation

From the diffraction data, the precise three-dimensional structure of the molecule can be elucidated. This includes accurate measurements of all bond lengths, bond angles, and torsion (dihedral) angles. This data would reveal the planarity of the amide group and the relative orientations of the 4-bromophenyl and 4-ethoxyphenyl rings. Analysis of intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, would also explain how the molecules are arranged and stabilized within the crystal.

Analysis of Crystal Packing and Supramolecular Architectures

The solid-state arrangement of this compound is dictated by a variety of intermolecular interactions that define its crystal packing and supramolecular architecture. The analysis of crystal structures for analogous benzamide (B126) compounds suggests that the packing is primarily governed by robust hydrogen bonds and supplemented by weaker interactions. nih.govnih.gov In the crystal lattice, molecules are likely linked by intermolecular N—H···O hydrogen bonds between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule. This interaction is a highly reliable supramolecular synthon that typically forms one-dimensional chains or centrosymmetric dimers.

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for the structural elucidation of this compound by identifying its constituent functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrations of the functional groups within this compound. Each functional group absorbs infrared radiation at a specific frequency range, providing a unique spectral fingerprint. The key absorptions are detailed in the table below.

Functional GroupBondVibration TypeCharacteristic Wavenumber (cm⁻¹)
AmideN-HStretch3300 - 3500
AmideC=OStretch (Amide I)1650 - 1690
Aromatic RingC-HStretch3000 - 3100
Alkyl Group (Ethoxy)C-HStretch2850 - 2960
EtherAryl-O-CAsymmetric Stretch1210 - 1260
Aromatic RingC=CIn-ring Stretch1450 - 1600
BromoalkaneC-BrStretch500 - 600

Data compiled from general spectroscopic tables. pressbooks.publibretexts.orgvscht.cz

The FT-IR spectrum is characterized by a sharp, strong absorption band for the amide N-H stretching vibration. pressbooks.pub A very intense and sharp peak corresponding to the C=O stretching (Amide I band) is one of the most easily identifiable features. vscht.cz The presence of both aromatic and aliphatic C-H stretching vibrations can be distinguished, with aromatic stretches appearing just above 3000 cm⁻¹ and aliphatic stretches just below. libretexts.org The asymmetric stretching of the aryl-O-C bond from the ethoxy group provides evidence for the ether linkage.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical method for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the compound's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₅H₁₄BrNO₂. HRMS can differentiate this formula from other potential structures that may have the same nominal mass but different elemental compositions. mdpi.com This high level of accuracy is critical for confirming the identity of a newly synthesized compound and is a standard technique in the characterization of novel chemical entities. google.comscispace.com

ParameterValue
Molecular FormulaC₁₅H₁₄BrNO₂
Monoisotopic Mass (Calculated)319.0259 Da
Nominal Mass319 Da

The experimentally determined mass from an HRMS analysis is typically expected to match the calculated theoretical mass to within a few parts per million (ppm), providing very high confidence in the assigned structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique routinely used to assess the purity and confirm the identity of this compound. bldpharm.com The liquid chromatography component separates the target compound from any impurities, unreacted starting materials, or side products. The eluent is then introduced into the mass spectrometer, which acts as a detector. The mass spectrometer provides the molecular weight of the eluting components. By analyzing the resulting chromatogram, the purity of the sample can be determined by the relative area of the peak corresponding to the target compound. The mass spectrum of this main peak confirms the compound's identity by matching its molecular weight to the expected value. nih.gov

Detection of Catalytic Cycle Species by Mass Spectrometry

Mass spectrometry (MS) serves as a powerful tool for gaining mechanistic insights into chemical reactions, particularly those involving catalytic cycles. While direct detection of all intermediates in a catalytic cycle for the synthesis of this compound is not extensively documented, the methodology is well-established for analogous structures. In studies of palladium-catalyzed C-H functionalization reactions involving similar benzamides, such as 2-bromo-N-phenylbenzamide, mass spectrometry has been successfully employed to detect several palladium species involved in the catalytic cycle. whiterose.ac.uk This approach allows for the identification of transient intermediates, providing crucial evidence to deduce the reaction mechanism. whiterose.ac.uk

The technique is not limited to observing the catalyst's state. The coupling of Thin Layer Chromatography (TLC) with mass spectrometry (TLC/MS) can provide molecular weight and fragmentation information for spots observed on a TLC plate during reaction monitoring. advion.com This allows for the tracking of reactant consumption and product formation. For instance, in related Suzuki reactions, TLC/MS has been used to monitor the disappearance of the reactant, 4-bromoaniline (B143363) (m/z 171.9), and the appearance of the product, 4-aminobiphenyl (B23562) (m/z 170.1), over time. advion.com This provides clear, mass-based evidence of the reaction's progress, which is an indirect indicator of a functioning catalytic cycle.

Other Analytical Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin Layer Chromatography (TLC) is a fundamental, widely used technique for its simplicity, speed, and high sensitivity in monitoring the progress of chemical reactions. libretexts.org It is an essential analytical method for qualitatively tracking the conversion of starting materials to products, helping to determine reaction completion or identify the formation of byproducts. libretexts.orgresearchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a stationary phase like silica (B1680970) gel on an inert backing. libretexts.org The plate is then placed in a sealed chamber with a suitable mobile phase (a solvent or solvent mixture). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. libretexts.org

In the synthesis of benzamides, such as the related (S)-4-bromo-N-(1-phenylethyl)benzamide, TLC is explicitly used to monitor the reaction's progress. researchgate.net Researchers use plates like Merck silica-gel PF254 and visualize the separated spots under a UV lamp, where UV-active compounds appear as dark spots. researchgate.net A typical TLC analysis for the synthesis of this compound would involve spotting the starting materials (e.g., 4-bromobenzoyl chloride and 4-ethoxyaniline), a "co-spot" containing both starting material and the reaction mixture, and the reaction mixture itself at various time points. rochester.edu The disappearance of the reactant spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Table 1: Illustrative TLC Data for Synthesis of this compound

Time PointReactant 1 (Rf)Reactant 2 (Rf)Product (Rf)Observations
t = 0 hr0.650.40-Strong spots for both reactants, no product spot visible.
t = 1 hr0.650.400.52Reactant spots are diminishing in intensity; a new product spot appears.
t = 2 hr--0.52Reactant spots have disappeared; a single, strong product spot is visible.

Note: Rf (retention factor) values are hypothetical and depend on the specific eluent system used.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data provides a fundamental verification of a compound's empirical formula and purity following synthesis. mdpi.com For halogen-containing compounds like this compound, the analysis can be extended to include the percentage of bromine.

The procedure involves combusting a small, precisely weighed sample of the compound, and the resulting combustion products (e.g., CO₂, H₂O) are collected and measured to calculate the percentage composition. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values confirms the elemental stoichiometry and supports the structural assignment. mdpi.com In the scientific literature for related novel benzamide derivatives, this data is typically presented as "Anal. Calcd for [Formula]: C, H, N; Found: C, H, N". mdpi.com

Table 2: Theoretical vs. Found Elemental Analysis Data for this compound (C₁₅H₁₄BrNO₂)

ElementTheoretical % (Calculated)Found % (Hypothetical)
Carbon (C)53.91%53.85%
Hydrogen (H)4.22%4.25%
Bromine (Br)23.91%23.88%
Nitrogen (N)4.19%4.15%
Oxygen (O)9.57%N/A*

Oxygen is typically calculated by difference and not directly measured.

Advanced Applications and Future Research Directions

Applications in Materials Science

The inherent properties of the 4-bromo-N-(4-ethoxyphenyl)benzamide structure make it a candidate for the development of new materials with tailored electronic, optical, and solid-state characteristics.

Derivatives of bromo-benzamides are actively being investigated for their potential in non-linear optical (NLO) applications. NLO materials are crucial for technologies like optical switching, data storage, and frequency conversion. The NLO response in organic molecules is often linked to intramolecular charge transfer between electron donor and acceptor groups, and a non-centrosymmetric crystal structure. researchgate.net

Research has demonstrated that the bromine atom on the benzamide (B126) core can act as a synthetic handle for introducing various aryl groups via palladium-catalyzed coupling reactions. researchgate.net This allows for the systematic tuning of the molecule's electronic properties. For instance, the synthesis and theoretical analysis of analogues of (S)-4-bromo-N-(1-phenylethyl)benzamide revealed that the introduction of different substituents significantly impacts the first hyperpolarizability (β), a key measure of NLO activity. researchgate.net Compound 5h , featuring a 4-(dimethylamino)phenyl group, exhibited the highest hyperpolarizability value, indicating a superior NLO response compared to other derivatives in the series. researchgate.net This highlights a clear pathway for designing potent NLO materials by strategically modifying the bromo-benzamide scaffold.

Table 1: Non-Linear Optical (NLO) Properties of Selected (S)-4-aryl-N-(1-phenylethyl)benzamide Derivatives

First hyperpolarizability (β) values calculated via DFT, demonstrating the influence of aryl substituents on NLO response. researchgate.net

CompoundSubstituent (Aryl Group)Hyperpolarizability (β) (x 10⁻³⁰ esu)
5aPhenyl1.58
5b4-Methylphenyl2.12
5d4-Methoxyphenyl3.89
5g4-Nitrophenyl7.81
5h4-(Dimethylamino)phenyl10.70

The study of dielectric properties and photophysical behavior is essential for developing organic materials for applications in capacitors, transistors, and light-emitting diodes. The dielectric properties of organic compounds are analyzed by measuring their AC electrical conductivity (σAC) and dielectric constant over a range of frequencies and temperatures. Such measurements can elucidate charge transport mechanisms, with models like the correlated barrier hopping (CBH) model often used to interpret the data. uoz.edu.ly The activation energy for conduction and the maximum barrier height for charge hopping are key parameters determined from these studies. uoz.edu.ly

The photophysical properties, such as absorption and emission spectra, are dictated by the molecule's electronic structure. Research on related heterocyclic systems has shown that strategic modifications can produce materials with specific light-emitting characteristics, such as blue emission. acs.org The study of solvatochromism, where a compound's absorption or emission spectrum changes with solvent polarity, provides insight into the nature of its excited states. acs.orgresearchgate.net For benzamide derivatives, exploration involves synthesizing analogues and characterizing their UV-Vis absorption, fluorescence emission, and Stokes shift to understand how structural changes influence their potential as organic luminophores. acs.orgresearchgate.net

Crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to achieve desired physical and chemical properties. acs.org In bromo-benzamide derivatives, non-covalent interactions such as hydrogen bonds (N-H···O, O-H···O) and halogen bonds (Br···Br) are powerful tools for directing supramolecular architecture. acs.orgjst.go.jp

Structural studies of related compounds, like 4-bromo-N-(2-hydroxyphenyl)benzamide and isomers of bromo-N-(4-methoxyphenyl)benzamide, reveal how these interactions create specific packing motifs, such as chains and sheets. jst.go.jpnih.gov The interplay between hydrogen and halogen bonding can be competitive and is fundamental to the resulting crystal packing. jst.go.jp For example, in the crystal structure of 3-bromo-N-(4-methoxyphenyl)benzamide, N-H···O interactions dominate the formation of molecular chains, while halogen bonds are not observed. jst.go.jp The strategic use of these "supramolecular synthons" allows for the construction of predictable, multi-dimensional networks. acs.org Controlling these interactions can influence bulk properties of the material, including mechanical flexibility, which has been attributed to specific intermolecular contacts like π-π stacking and C-H···Br interactions in similar twisted crystal systems. researchgate.net

Derivatization and Analogue Synthesis for Structure-Property Relationship Studies

Systematic modification of the this compound structure is a key strategy for establishing clear relationships between molecular architecture and functional properties.

The bromine atom in this compound serves as a versatile handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netmdpi.com This allows for the introduction of a wide array of aryl or heteroaryl substituents, enabling a systematic investigation of their effects on the molecule's properties.

Density Functional Theory (DFT) has become an essential tool for predicting how these structural changes will affect molecular geometry, electronic structure, and spectroscopic properties, often showing high accuracy in correlating theoretical data with experimental results. researchgate.netresearchgate.net A key area of investigation is the tuning of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is directly related to the molecule's chemical reactivity and stability. researchgate.net Studies on related 4-bromo-N-benzamide analogues have shown that the HOMO-LUMO gap can be precisely controlled by the choice of substituent. researchgate.net A smaller energy gap generally corresponds to higher reactivity and better NLO properties. researchgate.netresearchgate.net

Table 2: Theoretical Properties of Selected (S)-4-aryl-N-(1-phenylethyl)benzamide Derivatives

Calculated HOMO-LUMO energy gaps, illustrating the impact of substituents on molecular stability and reactivity. A lower gap suggests higher reactivity. researchgate.net

CompoundSubstituent (Aryl Group)HOMO (eV)LUMO (eV)Energy Gap (eV)
5aPhenyl-6.64-1.664.98
5d4-Methoxyphenyl-6.29-1.584.71
5e4-Chlorophenyl-6.73-1.894.84
5g4-Nitrophenyl-7.14-2.514.63
5iNaphthalen-2-yl-6.42-1.954.47

Molecular hybridization is a design strategy that involves chemically linking two or more distinct molecular scaffolds or pharmacophores to create a new, single molecule with a combination of the parent molecules' properties or even entirely new functionalities. nih.govrsc.org This approach is widely used in drug discovery but is increasingly being applied in materials science to develop multi-functional materials.

In the context of this compound, its core structure can be hybridized with other functional units known for specific properties. For example, it could be combined with moieties known to exhibit liquid crystalline behavior, strong fluorescence, or specific charge-transport characteristics. Research on other heterocyclic systems has shown that combining units like quinazoline (B50416) or 1,2,4-triazine (B1199460) with other scaffolds can lead to novel compounds with unique biological or material properties. nih.govrsc.org Applying this strategy to this compound could yield advanced materials where the properties of the benzamide core (e.g., its ability to form hydrogen-bonded networks) are synergistically combined with the electronic or optical functions of the hybridized partner.

Catalytic Activity and Ligand Design

The unique electronic and structural characteristics of this compound make it a promising candidate for applications in catalysis, both as a precursor to complex ligands and as a component in asymmetric catalytic systems.

Development of this compound-Derived Ligands for Metal Catalysis

The molecular architecture of this compound offers several avenues for its development into sophisticated ligands for metal catalysis. The presence of the bromo substituent on one of the phenyl rings is particularly significant, as it serves as a reactive handle for cross-coupling reactions. For instance, palladium(0)-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to react the bromo-substituted ring with various aryl boronic acids. researchgate.net This strategy allows for the synthesis of a diverse library of biaryl benzamide derivatives, effectively modifying the steric and electronic environment around the core structure. researchgate.net

Furthermore, the amide and ethoxy functionalities contain oxygen and nitrogen atoms with lone pairs of electrons, which can act as coordination sites for transition metals. While direct catalytic use of the unmodified compound is not extensively documented, its derivatives hold considerable promise. Research on analogous benzamide structures has shown that they can be incorporated into larger molecular frameworks to create polydentate ligands, which are crucial for stabilizing metal centers and influencing the activity and selectivity of catalytic transformations. ontosight.ai The design of such ligands derived from this compound could lead to novel catalysts for a range of organic reactions.

Table 1: Potential Catalytic Applications of Benzamide Derivatives

Catalytic ApplicationRelevant Structural FeatureExample Reaction TypeReference
Cross-Coupling ReactionsBromo-substituted Phenyl RingSuzuki-Miyaura Coupling researchgate.net
Asymmetric HydrogenationChiral Amide MoietyReduction of Enamides google.com
Annulation ReactionsBenzamide BackboneN-Heterocyclic Carbene (NHC) Catalysis mdpi.com

Exploration in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, represents a frontier in chemical manufacturing, particularly for pharmaceuticals. This compound can serve as a valuable scaffold in this field. The development of axially chiral molecules is one such avenue. N-heterocyclic carbene (NHC) organocatalysis has been successfully used in the atroposelective annulation of substrates to produce axially chiral thiazine (B8601807) derivatives, with some of the utilized scaffolds containing a 4-bromo-benzamide moiety. mdpi.com This demonstrates the potential for the this compound structure to be integrated into systems designed to control stereochemistry.

Moreover, the amide portion of the molecule can be modified with chiral auxiliaries. For example, reacting 4-bromobenzoic acid with a chiral amine, such as (S)-1-phenylethanamine, yields a chiral benzamide. researchgate.net This product, which is structurally analogous to a derivative of this compound, can then be used in further synthetic steps where the inherent chirality can influence the stereochemical outcome of subsequent reactions. Research into transition metal complexes with chiral phosphine (B1218219) ligands has also shown success in the asymmetric hydrogenation of enamides, highlighting a broad area where chiral benzamide derivatives could be explored as substrates or ligands. google.com

Theoretical Framework Development and Validation

The advancement of computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Refinement of Computational Models for Enhanced Predictive Accuracy

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of benzamide derivatives. researchgate.netresearchgate.net For molecules related to this compound, DFT calculations have been used to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) surfaces. researchgate.netjst.go.jp

The validation and refinement of these computational models are achieved by comparing theoretical predictions with experimental data. For instance, NMR chemical shifts can be calculated using DFT methods and compared directly with experimentally measured spectra. researchgate.net A strong correlation between the calculated and experimental values enhances confidence in the predictive power of the model. researchgate.net Similarly, calculated vibrational frequencies from DFT can be matched with experimental data from FT-IR and Raman spectroscopy. eurjchem.com Discrepancies between theoretical and experimental results can guide the refinement of the computational approach, such as the choice of the functional and basis set, leading to more accurate models for this class of compounds.

Development of Predictive Models for Chemical Reactivity and Selectivity

Computational models are not only descriptive but can also be predictive. Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can provide quantitative measures of a molecule's reactivity. researchgate.net A small energy gap between the HOMO and LUMO suggests high polarizability and greater chemical reactivity. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of resistance to deformation of the electron cloud.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

Studies on similar 4-bromo-N-arylbenzamides have utilized DFT to calculate these parameters, allowing for a comparison of reactivity among different derivatives. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Structurally Similar Benzamide

CompoundIonization Energy (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)Chemical Potential (μ) (eV)Electrophilicity Index (ω) (eV)Reference
(S)-4-bromo-N-(1-phenylethyl)benzamide6.741.212.76-3.982.86 researchgate.net

This data is for a structurally related compound and serves as an example of how such descriptors are calculated and used.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual guide to the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for predicting how a molecule will interact with other reagents, thereby forecasting the regioselectivity of chemical reactions. For this compound, MEP analysis can predict the most likely sites for electrophilic attack or nucleophilic substitution, guiding the design of synthetic routes to new and useful derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.